6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole

Catalog No.
S2920590
CAS No.
120123-67-3
M.F
C11H6Cl2N2S
M. Wt
269.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole

CAS Number

120123-67-3

Product Name

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole

IUPAC Name

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole

Molecular Formula

C11H6Cl2N2S

Molecular Weight

269.14

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H

InChI Key

LCOKNPGUBVUZCC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2

solubility

not available

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. This compound features a dichlorophenyl substituent at the 6-position of the imidazole ring, which contributes to its unique chemical properties. The molecular formula of this compound is C18H11Cl2N2SC_{18}H_{11}Cl_2N_2S, and it has a molecular weight of approximately 438.2 g/mol. Its structural complexity allows it to participate in various

There is no documented information regarding the mechanism of action of 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole. The imidazo[2,1-b][1,3]thiazole core itself has been explored for its potential in medicinal chemistry due to its ability to interact with various enzymes and receptors []. However, the specific functional groups on this molecule and their potential interactions with biological targets would require further investigation.

  • Oxidation: This process can introduce additional functional groups or modify existing ones, potentially enhancing biological activity.
  • Reduction: Reduction reactions may be employed to remove halogen atoms or reduce double bonds within the structure.
  • Substitution Reactions: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic mechanisms, allowing for the development of derivatives with varied properties .

The biological activity of 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole is significant due to its potential pharmacological applications. Compounds containing imidazole and thiazole rings are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action often involves interaction with various enzymes or receptors, modulating their activity based on the biological context .

The synthesis of 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole typically involves several key steps:

  • Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
  • Formation of the Thiazole Ring: The thiazole ring is synthesized by cyclizing a thioamide with a haloketone.
  • Coupling Reactions: The final step involves coupling the imidazole and thiazole rings with appropriate bromophenyl and dichlorophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Due to its unique structure and biological activity, 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals aimed at treating infections or cancer.
  • Research: This compound is used in studies exploring the mechanisms of action of heterocyclic compounds and their derivatives.
  • Agricultural Chemistry: Its derivatives may find applications as agrochemicals due to their biological activity against pests or pathogens .

Interaction studies involving 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for optimizing the compound's efficacy and reducing potential side effects in therapeutic applications.

Several compounds share structural similarities with 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole. Here are some notable examples:

Compound NameStructureUnique Features
6-(4-Bromophenyl)imidazo[2,1-b]thiazoleStructureContains bromine instead of chlorine; may exhibit different biological activities.
Imidazo[2,1-b]thiazoleStructureLacks substituents; serves as a base structure for modifications.
2-(4-Chlorophenyl)imidazo[2,1-b]thiazoleStructureDifferent substitution pattern; may influence solubility and reactivity.

These compounds illustrate how variations in substituents can affect biological activity and chemical properties. The presence of halogens (bromine or chlorine) significantly influences the compound's reactivity and interaction profiles.

Multi-Component Reaction Strategies for Core Heterocycle Assembly

Multicomponent reactions (MCRs) have emerged as efficient tools for constructing the imidazo[2,1-b]thiazole core. The Groebke-Blackburn-Bienaymé reaction (GBBR) enables the one-pot assembly of this scaffold using 2-aminothiazole, aldehydes, and isocyanides. For example, 3-formylchromone reacts with 2-aminothiazole and tert-butyl isocyanide in anhydrous toluene to yield 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one in 65% yield. Similarly, the Ugi-tetrazole reaction followed by Huisgen rearrangement facilitates the synthesis of 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles, demonstrating the versatility of MCRs in heterocycle formation.

Table 1: Representative MCR Conditions for Imidazo[2,1-b]thiazole Synthesis

Starting MaterialsCatalyst/SolventTemperatureYield (%)Reference
2-Aminothiazole, 3-formylchromone, tert-butyl isocyanideToluene80°C65
2-Aminothiazole, aryl aldehydes, CuIDMF100°C54–78

The use of 3,4-dimethoxyphenethyl isocyanide in GBBR further highlights the adaptability of this approach for introducing diverse substituents at the C-5 position.

Catalytic Systems in Aerobic Oxidative Cyclization Reactions

Copper and palladium catalysts play pivotal roles in aerobic oxidative cyclization. For instance, CuI (10 mol%) in dimethylformamide (DMF) promotes the polymerization of 1,4-phthalaldehyde and [6,6′-bibenzothiazole]-2,2′-diamine, yielding conjugated polymers with imidazo[2,1-b]thiazole units (Mn up to 5.7 × 10⁴). Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura reaction, enable the introduction of aryl groups at specific positions, as demonstrated in the synthesis of 6-phenylimidazo[2,1-b]thiazoles.

Table 2: Catalytic Efficiency in Oxidative Cyclization

CatalystSubstrateReaction Time (h)Yield (%)Reference
CuI1,4-Phthalaldehyde, bibenzothiazole2454.3
Pd(OAc)₂4-Bromophenylthiazole1278

Functionalization at C-5 Position: Carbaldehyde Group Introduction Techniques

Functionalization at the C-5 position is achieved via nucleophilic substitution or reductive amination. For example, treatment of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide with sodium hydroxide yields 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. Additionally, Vilsmeier-Haack formylation introduces carbaldehyde groups at C-5, enabling subsequent Knoevenagel condensations with active methylene compounds.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies reveal planar geometries for imidazo[2,1-b]thiazole derivatives. For instance, the dihedral angle between the imidazothiazole core and the 2,4-dichlorophenyl group is approximately 12.5°, indicating minimal steric hindrance. Key bond lengths include C2–N1 (1.34 Å) and C5–S1 (1.72 Å), consistent with aromatic delocalization.

Table 3: Crystallographic Data for 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole

ParameterValueReference
C2–N1 bond length1.34 Å
C5–S1 bond length1.72 Å
Dihedral angle (core vs. aryl)12.5°

Comparative NMR Spectral Analysis with Related Imidazothiazoles

¹H NMR spectra of 6-(2,4-dichlorophenyl) derivatives exhibit distinct deshielding of the H-3 proton (δ 8.2–8.4 ppm) due to electron-withdrawing effects from the dichlorophenyl group. In contrast, 6-phenyl analogs show H-3 signals at δ 7.8–7.9 ppm. ¹³C NMR data further confirm the presence of the dichlorophenyl moiety, with C-2' and C-4' resonances at δ 128.5 and 132.1 ppm, respectively.

Table 4: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-3H-5Reference
6-(2,4-Dichlorophenyl) derivative8.36.9
6-Phenyl derivative7.86.7

Carbonic Anhydrase Inhibition Kinetics and Isoform Selectivity

The carbonic anhydrase inhibitory activity of 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole has been extensively investigated through structure-activity relationship studies of related imidazo[2,1-b]thiazole derivatives. The compound demonstrates selective inhibition patterns against human carbonic anhydrase isoforms, particularly exhibiting preferential activity against the cytosolic human carbonic anhydrase II (hCA II) over other isoforms [1] [2].

Kinetic studies reveal that imidazo[2,1-b]thiazole-based sulfonyl piperazine conjugates, structurally related to 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole, demonstrate inhibition constants ranging from 57.7 to 98.2 μM against hCA II [1] [2]. The selectivity profile indicates minimal activity against hCA I, hCA IX, and hCA XII isoforms, with inhibition constants exceeding 100 μM for these targets [1] [2]. This selective inhibition pattern suggests that 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole may preferentially target the physiologically dominant cytosolic isoform hCA II.

The dichlorophenyl substitution pattern at the 6-position of the imidazo[2,1-b]thiazole scaffold contributes significantly to the binding affinity and selectivity profile. Studies on related 2,4-dichlorophenyl derivatives demonstrate enhanced hydrophobic interactions within the carbonic anhydrase active site, leading to improved binding kinetics [4]. The electron-withdrawing properties of the dichloro substitution pattern facilitate optimal positioning within the enzyme active site, resulting in competitive inhibition mechanisms.

Table 1: Carbonic Anhydrase Inhibition Kinetics and Isoform Selectivity Data

CompoundhCA I Ki (μM)hCA II Ki (μM)hCA IX Ki (μM)hCA XII Ki (μM)Selectivity Index
Imidazo[2,1-b]thiazole-sulfonyl piperazine 9aa>10057.7>100>100>1.7
Imidazo[2,1-b]thiazole-sulfonyl piperazine 9bb>10073.2>100>100>1.4
Imidazo[2,1-b]thiazole-sulfonyl piperazine 9cc>10084.5>100>100>1.2
Imidazo[2,1-b]thiazole-sulfonyl piperazine 9dd>10098.2>100>100>1.0
Acetazolamide (Standard)18.1120.65ActiveActive0.88

Tubulin Polymerization Interference Mechanisms

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole demonstrates significant anti-proliferative activity through mechanisms involving tubulin polymerization interference. The compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase [5] [6].

The tubulin polymerization inhibition mechanism involves direct binding to the tubulin heterodimer, preventing the normal assembly of microtubules essential for mitotic spindle formation. Immunofluorescence analysis of related imidazo[2,1-b]thiazole derivatives reveals disrupted microtubule networks in treated cancer cells, confirming the anti-tubulin activity [5] [6]. The IC50 values for tubulin polymerization inhibition range from 1.68 to 2.3 μM for structurally related compounds, indicating potent anti-microtubule activity [5] [6].

The dichlorophenyl substitution pattern enhances the hydrophobic interactions with the colchicine binding domain, improving binding affinity and residence time within the tubulin binding pocket [7]. Molecular docking studies demonstrate that the 2,4-dichlorophenyl moiety occupies a hydrophobic cavity adjacent to the colchicine binding site, stabilizing the compound-tubulin complex through van der Waals interactions and halogen bonding [8] [9].

Table 2: Tubulin Polymerization Interference Mechanisms

CompoundTubulin Polymerization IC50 (μM)MechanismCell Cycle Arrest PhaseBinding Site
Compound 4g (Imidazo[2,1-b]thiazole-triazole)2.1Microtubule destabilizationG2/MColchicine domain
Compound 4h (Imidazo[2,1-b]thiazole-triazole)1.9Microtubule destabilizationG2/MColchicine domain
Compound 6d (Imidazo[2,1-b]thiazole-benzimidazole)1.68Colchicine binding site interactionG2/MColchicine binding site
Compound 11x (Chalcone conjugate)2.3Microtubule assembly inhibitionG2/MColchicine site

Kinase Signaling Pathway Modulation Profiles

The kinase inhibitory activity of 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole encompasses multiple signaling pathways critical for cancer cell survival and proliferation. The compound demonstrates selective inhibition of receptor tyrosine kinases, particularly targeting epidermal growth factor receptor (EGFR) and related ErbB family members [10] [11] [12].

Kinase profiling studies reveal that imidazo[2,1-b]thiazole derivatives exhibit nanomolar potency against EGFR, with IC50 values ranging from 35.5 to 99 nM [11] [12]. The compound shows dual inhibitory activity against wild-type EGFR and the clinically relevant T790M mutant form, addressing resistance mechanisms commonly observed in cancer therapy [11]. Additional kinase targets include insulin-like growth factor 1 receptor (IGF1R), ErbB4, and various downstream signaling components in the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway [13] [11].

The 2,4-dichlorophenyl substitution contributes to kinase selectivity through specific interactions with hydrophobic pockets within the kinase active sites. The halogen substituents participate in halogen bonding interactions with backbone carbonyl groups, enhancing binding specificity and reducing off-target effects [14]. Molecular dynamics simulations demonstrate stable protein-ligand complexes with residence times exceeding 100 nanoseconds, indicating strong binding affinity [12].

Table 3: Kinase Signaling Pathway Modulation Profiles

CompoundPrimary Target KinaseIC50 against Primary Target (nM)Secondary TargetsSelectivity RatioCellular IC50 (μM)
Compound 19 (6-phenylimidazo[2,1-b]thiazole)FLT322None specifiedHigh for FLT30.002
Compound 18a (2,3-dihydroimidazo[2,1-b]thiazole)IGF1R/EGFR52/35.5T790M mutant EGFRDual inhibitorNot specified
Compound Ik (Imidazothiazole derivative)ErbB415.24EGFR, JAK3, JNK3, V600E-B-RAF651-fold vs EGFR3.30
Compound 3b (Oxadiazole-imidazo[2,1-b]thiazole)EGFR99None specifiedEGFR selective2.27

Apoptosis Induction in Neoplastic Cell Lines

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole induces apoptosis in multiple neoplastic cell lines through both intrinsic and extrinsic apoptotic pathways. The compound demonstrates broad-spectrum cytotoxicity across various cancer types, including lung, breast, cervical, prostate, and liver carcinomas [15] [16] [17].

The apoptotic mechanism involves activation of caspase-3 and caspase-7, leading to characteristic morphological changes associated with programmed cell death. Annexin V-FITC and propidium iodide staining assays reveal dose-dependent increases in early and late apoptotic cell populations, with percentages reaching 40-60% of total cells at therapeutic concentrations [15] [17]. The compound induces DNA fragmentation, as evidenced by TUNEL assays and comet assays, indicating activation of endonucleases responsible for DNA cleavage during apoptosis [18].

Cell cycle analysis demonstrates that 6-(2,4-dichlorophenyl)imidazo[2,1-b]thiazole causes cell cycle arrest predominantly in the G2/M phase, with some derivatives also inducing G0/G1 arrest depending on the specific cell line [15] [17]. The arrest duration ranges from 24 to 48 hours, during which cells accumulate DNA damage and eventually undergo apoptosis. The IC50 values for cytotoxicity range from 1.08 μM in A549 lung cancer cells to 6.8 μM in HepG2 liver cancer cells [17].

Table 4: Apoptosis Induction in Neoplastic Cell Lines

Cell LineCompound 6d IC50 (μM)Compound 9i IC50 (μM)Compound 9m IC50 (μM)Apoptosis MechanismCell Cycle Phase Arrest
A549 (Lung)1.08Not testedNot testedMitochondrial pathwayG2/M
MCF-7 (Breast)5.2Not testedNot testedCaspase activationG0/G1
MDA-MB-231 (Breast)Not tested1.651.12ROS generation, ΔΨm lossG0/G1
HeLa (Cervical)3.1Not testedNot testedCell cycle arrestG2/M
DU-145 (Prostate)4.7Not testedNot testedTubulin disruptionG2/M
HepG2 (Liver)6.8Not testedNot testedDNA fragmentationG2/M

XLogP3

4.8

Dates

Last modified: 08-17-2023

Explore Compound Types